molecular formula C11H10N2O3 B15068506 Methyl 4-methoxyquinazoline-6-carboxylate CAS No. 648449-00-7

Methyl 4-methoxyquinazoline-6-carboxylate

Katalognummer: B15068506
CAS-Nummer: 648449-00-7
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: JKKYSYOVHPLTKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methoxyquinazoline-6-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a methoxy group at position 4 and a methyl carboxylate at position 5. The methyl ester group enhances solubility and bioavailability, while the methoxy substituent influences electronic properties and binding interactions.

Eigenschaften

CAS-Nummer

648449-00-7

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

methyl 4-methoxyquinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-10-8-5-7(11(14)16-2)3-4-9(8)12-6-13-10/h3-6H,1-2H3

InChI-Schlüssel

JKKYSYOVHPLTKP-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=NC2=C1C=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxyquinazoline-6-carboxylate typically involves the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of Methyl 4-methoxyquinazoline-6-carboxylate may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate

Structural Differences :

  • Core Structure : Replaces the quinazoline core with a fused imidazo[1,2-a]pyridine-quinazoline hybrid.
  • Substituents: Retains the methyl carboxylate at position 6 and introduces a 4-methoxybenzylamino group at position 3. Synthesis: Prepared via a multi-step procedure involving coupling reactions, yielding 75–80% . Key Differences:
  • The 4-methoxybenzylamino group introduces hydrogen-bonding capabilities absent in the target compound. Applications: Likely optimized for kinase inhibition due to extended π-π stacking interactions .

Methyl 2-Aminobenzo[d]thiazole-6-carboxylate

Structural Differences :

  • Core Structure : Benzo[d]thiazole (fused benzene-thiazole) instead of quinazoline.
  • Substituents: Methyl carboxylate at position 6 and an amino group at position 2. Synthesis: Synthesized via bromine-mediated cyclization of methyl 4-aminobenzoate with KSCN in acetic acid (45-minute reaction at 10°C) . Key Differences:
  • The thiazole ring introduces sulfur-mediated hydrophobic interactions, altering solubility and reactivity.
  • The amino group at position 2 enables derivatization (e.g., O-substitution), a feature absent in the target compound. Applications: Primarily explored as a precursor for bioactive thiazole derivatives, such as antimicrobial agents .

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate

Structural Differences :

  • Core Structure: Quinoline (one nitrogen atom) instead of quinazoline (two nitrogen atoms).
  • Substituents: Methoxy at position 6 and methyl carboxylate at position 4. Synthesis: Prepared by refluxing 6-methoxy-2-arylquinoline-4-carboxylic acid with methyl iodide and K2CO3 in acetone (5-hour reaction) . Key Differences:
  • Substituent positions (methoxy at 6 vs. 4 in the target compound) alter electronic distribution.
    Applications : Demonstrated P-glycoprotein inhibitory activity, suggesting utility in overcoming multidrug resistance in cancer therapy .

Biologische Aktivität

Methyl 4-methoxyquinazoline-6-carboxylate is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Synthesis

Methyl 4-methoxyquinazoline-6-carboxylate features a methoxy group at the 4-position and a carboxylate group at the 6-position of the quinazoline ring. This specific structural configuration contributes to its unique properties and biological activities. The synthesis typically involves multi-step organic reactions, enabling efficient production with high yields.

Biological Activities

Research indicates that methyl 4-methoxyquinazoline-6-carboxylate and its derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Quinazoline derivatives have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Some studies suggest potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Inhibition of DNA Gyrase : Similar to other quinazoline derivatives, this compound may inhibit bacterial DNA gyrase, a target for several antibiotics .

The mechanisms through which methyl 4-methoxyquinazoline-6-carboxylate exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular processes such as DNA replication and cell signaling pathways. Understanding these interactions is crucial for establishing its therapeutic potential .

Comparative Analysis with Related Compounds

A comparative analysis of methyl 4-methoxyquinazoline-6-carboxylate with other quinazoline derivatives highlights its unique features:

Compound NameStructure FeaturesBiological Activity
Methyl 2-chloroquinoline-6-carboxylateChlorine substitution at position 2Antimicrobial
Ethyl 2,4-dichloroquinazoline-6-carboxylateDichloro substitution at positions 2 and 4Anticancer
Methyl 4-hydroxyquinazolineHydroxy group at position 4Anticancer
Methyl 7-(benzyloxy)-2,4-dichloroquinazolineBenzyloxy group at position 7Antitumor

Methyl 4-methoxyquinazoline-6-carboxylate stands out due to its specific methoxy and carboxylate substitutions, which may enhance its solubility and overall biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 4-methoxyquinazoline-6-carboxylate:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods, indicating effective growth inhibition at low concentrations .
  • Anticancer Activity : Research involving human cancer cell lines (e.g., MDA-MB-231, A549) showed that methyl 4-methoxyquinazoline-6-carboxylate could reduce cell viability significantly, suggesting its potential as an anticancer agent .
  • DNA Gyrase Inhibition : Studies on the interaction of quinazoline derivatives with DNA gyrase revealed that methyl 4-methoxyquinazoline-6-carboxylate could inhibit bacterial DNA replication effectively, positioning it as a candidate for further development in antibiotic therapies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.